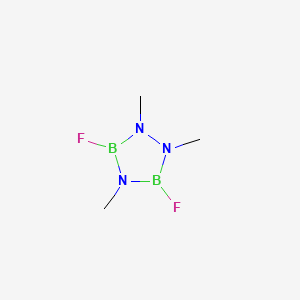
3,5-Difluoro-1,2,4-trimethyl-1,2,4,3,5-triazadiborolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Difluoro-1,2,4-trimethyl-1,2,4,3,5-triazadiborolidine is a unique organoboron compound characterized by its triazadiborolidine ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-1,2,4-trimethyl-1,2,4,3,5-triazadiborolidine typically involves the reaction of boron-containing precursors with nitrogen-containing ligands under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive boron-nitrogen bonds. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction may be catalyzed by transition metal complexes.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow reactors to enhance production efficiency.
化学反应分析
Types of Reactions
3,5-Difluoro-1,2,4-trimethyl-1,2,4,3,5-triazadiborolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds.
Reduction: Reduction reactions can convert the boron-nitrogen bonds to boron-hydrogen bonds.
Substitution: The fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and ozone (O₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon (Pd/C), and are carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
科学研究应用
3,5-Difluoro-1,2,4-trimethyl-1,2,4,3,5-triazadiborolidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organoboron compounds.
Biology: The compound’s unique structure makes it a candidate for studying boron-based drug delivery systems.
Industry: It can be used in the production of advanced materials, such as boron-doped polymers and ceramics, which have improved mechanical and thermal properties.
作用机制
The mechanism by which 3,5-Difluoro-1,2,4-trimethyl-1,2,4,3,5-triazadiborolidine exerts its effects involves the interaction of its boron atoms with various molecular targets. Boron can form stable covalent bonds with oxygen and nitrogen atoms, which allows the compound to interact with enzymes, receptors, and other biomolecules. The triazadiborolidine ring structure also provides a rigid framework that can enhance binding specificity and affinity.
相似化合物的比较
Similar Compounds
- 5,5-Difluoro-1,3,7,9-tetramethyl-10-phenyl-5H-4λ4,5λ4-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinine-2,8-dicarbaldehyde
- Difluoro {3-ethyl-5- [1- (4-ethyl-3,5-dimethyl-2 H -pyrrol-2-ylidene- N)ethyl]-2,4-dimethyl-1H-pyrrolato-N}boron
Uniqueness
3,5-Difluoro-1,2,4-trimethyl-1,2,4,3,5-triazadiborolidine is unique due to its specific arrangement of fluorine and methyl groups on the triazadiborolidine ring. This configuration imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. Additionally, the presence of both boron and nitrogen atoms in the ring structure allows for versatile chemical modifications and applications.
属性
CAS 编号 |
63411-98-3 |
|---|---|
分子式 |
C3H9B2F2N3 |
分子量 |
146.75 g/mol |
IUPAC 名称 |
3,5-difluoro-1,2,4-trimethyl-1,2,4,3,5-triazadiborolidine |
InChI |
InChI=1S/C3H9B2F2N3/c1-8-4(6)9(2)10(3)5(8)7/h1-3H3 |
InChI 键 |
FSVGTLPFEZHMDC-UHFFFAOYSA-N |
规范 SMILES |
B1(N(B(N(N1C)C)F)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



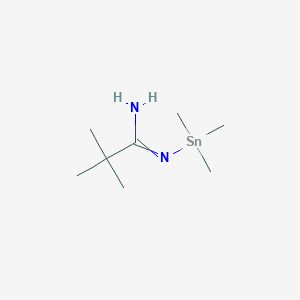
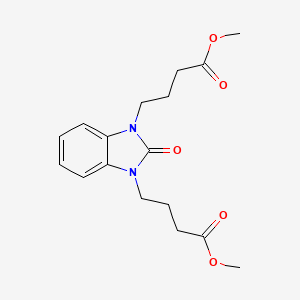
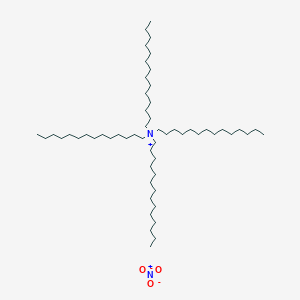
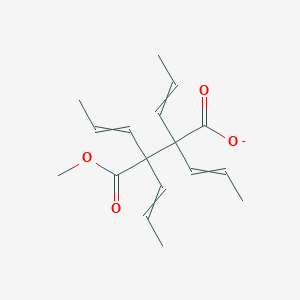





![[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide](/img/structure/B14489942.png)
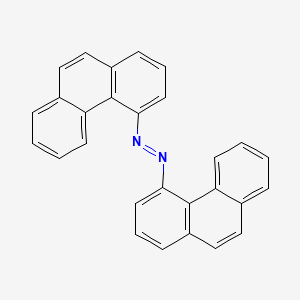
![N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14489947.png)

